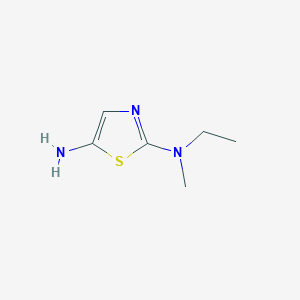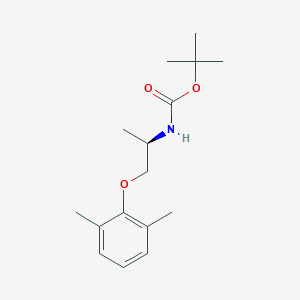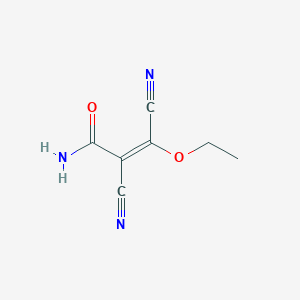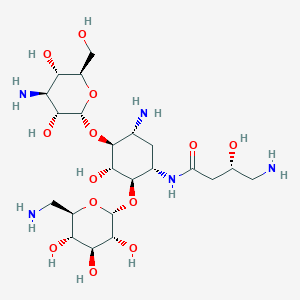
(5-Methoxyisoquinolin-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxyisoquinolin-1-yl)methanamine is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by a methoxy group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxyisoquinolin-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methoxylation: The isoquinoline undergoes methoxylation to introduce the methoxy group at the 5-position. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Aminomethylation: The methoxyisoquinoline is then subjected to aminomethylation, where a methanamine group is introduced. This step often involves the use of formaldehyde and ammonia or a primary amine under acidic or basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Methoxyisoquinolin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Methoxyisoquinolin-1-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anti-cancer agent.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (5-Methoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(4,5,6-Trimethoxyindan-1-yl)methanamine: A mescaline analogue with higher affinity and potency at the 5-HT2A receptor.
Methenamine: A heterocyclic compound used as a urinary tract antiseptic.
Uniqueness: (5-Methoxyisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and the aminomethyl group contribute to its versatility in various applications.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(5-methoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12/h2-6H,7,12H2,1H3 |
InChI-Schlüssel |
XFQKAHWTDRPLDX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CN=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)




![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)



![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)
![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
